Piromidic Acid-d5
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Description
Piromidic Acid-d5 is a variant of Piromidic acid, which is a quinolone antibiotic . It is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of urinary tract and intestinal infections .
Molecular Structure Analysis
Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . The molecular formula is C14H16N4O3 .
Scientific Research Applications
Antibacterial Properties
Piromidic Acid-d5 has been studied for its antibacterial properties. Shimizu et al. (1975) found that pipemidic acid, a derivative of piromidic acid, exhibited substantial antibacterial activity against both gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa. This activity was generally greater than that of piromidic acid and nalidixic acid, highlighting its potential in combating various bacterial infections (Shimizu et al., 1975).
Enhancement of Drug Dissolution
Research by Çelebi and Nagai (1988) focused on improving the dissolution characteristics of Piromidic Acid through complexation with dimethyl-β-Cyclodextrin (DM-β-CyD). Their study confirmed the formation of an inclusion complex in both aqueous solution and solid state, resulting in a much more rapid dissolution rate of the complex compared to intact Piromidic Acid (Çelebi & Nagai, 1988).
Pharmacokinetics in Animals
In a study by Katae et al. (1979), the pharmacokinetics of piromidic acid were evaluated in fish, both in vitro and in vivo. The study demonstrated that orally administered piromidic acid was effective against experimental infections in fish and was well-tolerated. This research provided insights into the potential use of piromidic acid in treating bacterial fish diseases (Katae et al., 1979).
Chemical Analysis Techniques
There has been development in analytical techniques for the determination of piromidic acid. Cabanillas et al. (2003) developed a procedure for determining piromidic acid using square wave adsorptive stripping voltammetry. This method provided a sensitive and precise way to measure piromidic acid in samples like urine (Cabanillas et al., 2003).
properties
IUPAC Name |
8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVGKXYVOPKKM-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piromidic Acid-d5 |
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